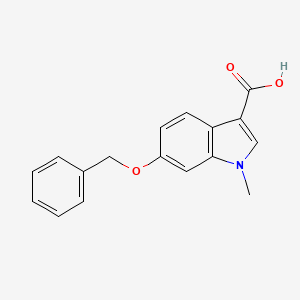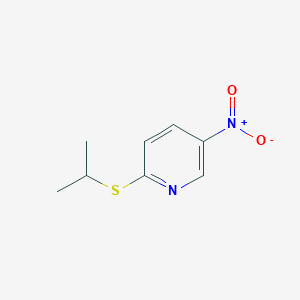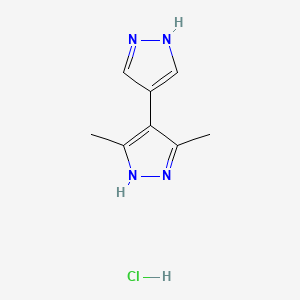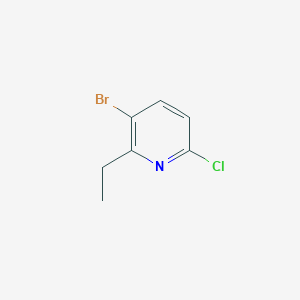
6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid is an indole derivative known for its significant role in various chemical and biological applications. Indole derivatives are a class of compounds that have a wide range of biological activities and are found in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid can be achieved through several methods. One common method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Another approach includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, amines, and substituted indole derivatives .
Aplicaciones Científicas De Investigación
6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system allows it to interact with multiple receptors and enzymes, leading to diverse biological effects . For example, it can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid: Another indole derivative with similar chemical properties.
6-Benzyloxyindole: Shares the benzyloxy group but lacks the carboxylic acid functionality.
Indole-3-carboxylic acid: Lacks the benzyloxy and methyl groups but retains the core indole structure.
Uniqueness
6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C17H15NO3 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
1-methyl-6-phenylmethoxyindole-3-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c1-18-10-15(17(19)20)14-8-7-13(9-16(14)18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |
Clave InChI |
KGRRXGJSVUCVKT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)



![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)






![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
